molecular formula C15H17NOS B5685814 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine

5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine

Cat. No. B5685814
M. Wt: 259.4 g/mol
InChI Key: OEVLWBMBHHLTNK-UHFFFAOYSA-N
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Description

5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine selectively antagonizes the mGluR5 receptor, which is a G protein-coupled receptor that plays a key role in modulating glutamatergic neurotransmission. By blocking the activity of mGluR5, this compound reduces the excitability of neurons and decreases the release of glutamate, which is a key mediator of neuronal damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing neuronal damage and inflammation, improving cognitive function, and reducing anxiety and depression-like behaviors in animal models. It has also been shown to have a neuroprotective effect in models of traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

One advantage of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine is its selectivity for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models.

Future Directions

There are several future directions for research on 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine, including exploring its potential therapeutic applications in various neurological and psychiatric disorders, investigating its mechanisms of action, and developing more potent and selective analogs of the compound. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize dosing and administration in animal models.

Synthesis Methods

The synthesis of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine involves the reaction of 2-methyl-5-pyridinemethanol with 4-methoxyphenylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ethyl bromide to form this compound. The purity of the compound is typically verified through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, anxiety, depression, and addiction. It has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.

properties

IUPAC Name

5-[2-(4-methoxyphenyl)sulfanylethyl]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-12-3-4-13(11-16-12)9-10-18-15-7-5-14(17-2)6-8-15/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVLWBMBHHLTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCSC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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